molecular formula C6H9ClN2O2S B174416 Ethyl 2-aminothiazole-5-carboxylate hydrochloride CAS No. 162849-96-9

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No. B174416
M. Wt: 208.67 g/mol
InChI Key: SQNIBACOPWYWND-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The reaction involves the use of petroleum ether and ethyl acetate in a 1:3 ratio .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . Its molecular weight is 172.20 . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are complex. The compound has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C . The compound is solid at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been extensively studied for their antimicrobial activities against various bacterial and fungal strains. Desai et al. (2019) synthesized derivatives and analyzed them for antimicrobial efficacy, revealing promising results against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study provides insight into the structure-activity relationships of these compounds, aiding in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Synthesis Methods

Researchers have developed new methods for synthesizing 2-aminothiazole-5-carboxylates. Zhao et al. (2001) introduced a facile synthesis technique involving ethyl β-ethoxyacrylate and N-bromosuccinimide (NBS), resulting in high yields of 2-aminothiazole-5-carboxylates. This method presents an efficient route for preparing these compounds, potentially facilitating further research and applications (Zhao, Gove, Sundeen, & Chen, 2001).

Structural Studies

The crystal structure of ethyl 2-aminothiazole derivatives has been investigated to understand their molecular configurations and interactions. For instance, the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed hydrogen-bonded dimers and quartets, indicating the potential for diverse molecular interactions. Such structural insights are crucial for the design of compounds with specific properties and activities (Lynch & Mcclenaghan, 2004).

Novel Conjugates and Derivatives

The exploration of novel thiazolylcarboxamide derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, demonstrating significant antibacterial and antifungal activities. Such studies not only expand the application range of thiazole derivatives but also contribute to the development of new therapeutic agents (Wazalwar, Banpurkar, & Perdih, 2019).

Safety And Hazards

Ethyl 2-aminothiazole-5-carboxylate is classified as a combustible solid . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIBACOPWYWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595997
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

CAS RN

162849-96-9
Record name Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a -10° C. solution of potassium tert-butoxide (110 g, 0.98 mol) in THF (1.9 L) was added a solution of ethyl chloroacetate (100 mL, 0.934 mol) and ethyl formate (75 mL, 0.928 mol) in THF (400 mL) dropwise over 2 hours, with good mechanical stirring. The thick solution was stirred another 2 hours at ca. -1° C. then the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL). The mixture was allowed to warm to 20° C. and the lower aqueous layer (containing some precipitated salt) was separated. The organic layer was stripped under vacuum on a rotary evaporator. The oil was redissolved in 500 mL ethyl acetate, dried with 75 g Na2SO4 for 1 hour, filtered and concentrated under vacuum (40°-50° C. bath temperature) to an oil. The resulting crude chloroaldehyde (161 g) and thiourea (70 g, 0.92 mol) were dissolved in THF (2 L) and warmed to gentle reflux (60° C.). The thiourea dissolved during warming, and within 20 minutes, product precipitated from solution. After 100 minutes the suspension was allowed to cool to room temperature, then was cooled in an ice-bath for 1 hour. The product was collected on a fritted Buchner funnel and washed with 2×100 mL cold THF, then dried overnight in a vacuum oven at 50° C. Yield: 122 g of title compound as a tan-colored solid, m.p. 182°-185° C. (dec.). 1H NMR (DMSO-d6) δ7.86 (s, 1H), 4.19 (q, 2H), 1.21 (t, 3H). 13C NMR (DMSO-d6) δ171.9, 160.4, 140.4, 114.4, 61.1, 14.2.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
chloroaldehyde
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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